molecular formula C19H18N2O5S B3704521 [4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate

[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate

Cat. No.: B3704521
M. Wt: 386.4 g/mol
InChI Key: RNPHIURBYHZAJA-UHFFFAOYSA-N
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Description

[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate is a complex organic compound that features a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate typically involves multiple steps. One common route starts with the preparation of 4-hydroxypiperidine, which is then reacted with a carbothioyl chloride derivative to form the intermediate [4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] compound. This intermediate is subsequently esterified with 3-nitrobenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The carbothioyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antitumor activity.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The carbothioyl group can undergo nucleophilic attack, leading to covalent modification of target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: Shares the piperidine ring and hydroxyl group.

    3-Nitrobenzoic Acid: Contains the nitrobenzoate moiety.

    4-(4-Hydroxypiperidine-1-carbothioyl)phenyl 2-fluorobenzoate: Similar structure with a fluorine substitution.

Uniqueness

[4-(4-Hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

[4-(4-hydroxypiperidine-1-carbothioyl)phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-16-8-10-20(11-9-16)18(27)13-4-6-17(7-5-13)26-19(23)14-2-1-3-15(12-14)21(24)25/h1-7,12,16,22H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPHIURBYHZAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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